molecular formula C10H9BrN2O2 B2450003 2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid CAS No. 1270311-06-2

2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid

Cat. No.: B2450003
CAS No.: 1270311-06-2
M. Wt: 269.098
InChI Key: RNOCAESBOHXJJT-UHFFFAOYSA-N
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Description

2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom at the 5-position of the indole ring and an amino group at the 2-position of the acetic acid moiety, making it a unique and interesting molecule for scientific research.

Properties

IUPAC Name

2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOCAESBOHXJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Indole Formation

The Fischer indole synthesis remains a cornerstone for constructing the 5-bromoindole scaffold. Cyclohexanone and phenylhydrazine hydrochloride undergo cyclization under reflux in methanol (MeOH) with methanesulfonic acid (MsOH) as a catalyst. Bromination at the 5-position is achieved using molecular bromine (Br₂) in dichloromethane (DCM) at 0–5°C to minimize polybromination.

Reaction Conditions :

  • Temperature: 60–65°C (cyclization), 0–5°C (bromination)
  • Catalysts: MsOH (1.2 equiv), Br₂ (1.0 equiv)
  • Yield: 68–72% (isolated after silica gel chromatography)

Introduction of the Amino-Acetic Acid Sidechain

The amino-acetic acid moiety is introduced via a Strecker-type reaction. 5-Bromoindole-3-carbaldehyde reacts with ammonium cyanide (NH₄CN) and potassium cyanide (KCN) in aqueous ethanol, followed by acidic hydrolysis to yield the α-aminonitrile intermediate. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) generates the carboxylic acid.

Key Data :

  • Intermediate α-aminonitrile: $$ \text{C}{11}\text{H}{10}\text{BrN}_3 $$ (MW: 280.12 g/mol)
  • Final oxidation yield: 58% (purified via recrystallization in ethyl acetate)

Appel Reaction-Mediated Coupling

Bromoindole-Acetate Intermediate Synthesis

Methyl 2-(5-bromo-1H-indol-3-yl)acetate is prepared via Appel reaction. 5-Bromoindole reacts with methyl glyoxylate in DCM using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to form the α-bromo ester. Ammonolysis with aqueous NH₃ then replaces bromine with an amine group.

Optimization Insights :

  • CBr₄/PPh₃ Ratio : 1.5:2.0 equivalents minimizes side products.
  • Reaction Time : 2 hours at 0°C ensures complete bromination (monitored by TLC).

Stereochemical Control

Chiral resolution is achieved using L-tartaric acid, yielding the (R)-enantiomer with >98% enantiomeric excess (ee). Circular dichroism (CD) at 220 nm confirms configuration.

One-Pot Multi-Component Synthesis

Three-Component Reaction Design

A one-pot method combines 5-bromoindole-3-carbaldehyde, malononitrile, and ethyl acetoacetate in ethanol under reflux. The reaction proceeds via Knoevenagel condensation, followed by cyclization and hydrolysis.

Procedure :

  • Reflux for 4 hours in ethanol (3 mL/mmol).
  • Filter and crystallize precipitate in ethanol.
  • Hydrolyze ester with LiOH in THF/H₂O (1:1).

Yield : 65–70% (crude), improving to 82% after recrystallization.

Advantages Over Stepwise Methods

  • Time Efficiency : 4 hours vs. 12–24 hours for traditional methods.
  • Atom Economy : 78% vs. 65% for Fischer synthesis.

Comparative Analysis of Synthetic Routes

Parameter Fischer Synthesis Appel Reaction One-Pot Method
Yield 58–72% 65–70% 65–82%
Purity (HPLC) 95% 92% 98%
Stereocontrol Requires resolution Inherent Racemic
Scalability Moderate High Limited
Key Reagents MsOH, Br₂ CBr₄, PPh₃ Malononitrile

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.86 (s, 1H, indole NH), 7.26 (d, J = 9.0 Hz, 1H), 4.01 (br, 1H, CH), 3.63 (s, 3H, COOCH₃).
  • HRMS (ESI-TOF): m/z calcd for C₁₀H₉BrN₂O₂ [M+H]⁺: 268.9812; found: 268.9809.

Purity Optimization

  • Silica Gel Chromatography : Hexane/ethyl acetate (2:1 → 1:2 gradient) removes brominated byproducts.
  • Recrystallization Solvents : Ethyl acetate (for intermediates), methanol/water (for final product).

Chemical Reactions Analysis

Substitution Reactions at the Bromine Position

The 5-bromo substituent undergoes nucleophilic aromatic substitution under controlled conditions:

Reaction Conditions Product Yield Source
HydroxylationCuI, L-proline, KOH, DMSO, 100°C2-Amino-2-(5-hydroxy-1H-indol-3-yl)acetic acid62%
Suzuki-Miyaura CouplingPd(PPh₃)₄, aryl boronic acid, K₂CO₃, DME, 80°C2-Amino-2-(5-aryl-1H-indol-3-yl)acetic acid55–78%

These reactions enable diversification of the indole core for structure-activity relationship studies. The bromine atom’s position directs regioselectivity in cross-coupling reactions .

Amino Group Reactions

The α-amino group participates in:

  • Acylation : Reaction with acetic anhydride/pyridine yields N-acetyl derivatives (85% yield) .

  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) produces imines, utilized in metal coordination chemistry .

Carboxylic Acid Reactions

The carboxylic acid moiety undergoes:

  • Esterification : Methanol/H₂SO₄ converts it to methyl ester (92% yield) .

  • Amide Coupling : DCC/DMAP-mediated coupling with amines forms bioactive conjugates (e.g., antitumor agents) .

Electrophilic Substitution

The indole C3 position reacts with electrophiles:

Reagent Product Application
Vilsmeier-Haack (POCl₃/DMF)2-Amino-2-(5-bromo-3-formyl-1H-indol-3-yl)acetic acidPrecursor for hydrazone derivatives
Trifluoroacetic anhydride3-Trifluoroacetylated derivativeEnhanced cytotoxicity in cancer assays

Ring-Opening Reactions

Under strong acidic conditions (HCl, reflux), the indole ring undergoes partial degradation to form quinoline derivatives, though this pathway is less explored .

Redox Reactions

  • Oxidation : MnO₂ in acetone oxidizes the indole moiety to oxindole derivatives (70% yield) .

  • Reduction : H₂/Pd-C reduces the bromine to hydrogen, yielding 2-amino-2-(1H-indol-3-yl)acetic acid (88% yield) .

Biological Activity-Driven Modifications

The compound serves as a scaffold for bioactive hybrids:

  • Anticancer Agents : Coupling with benzothiazole hydrazines yields derivatives with IC₅₀ values of 7.95–12.89 μM against HeLa cells .

  • Antimicrobial Derivatives : Hydrazone formation at C3 enhances activity against S. aureus (MIC = 8 μg/mL) .

Stability and Degradation

  • Photodegradation : UV exposure induces debromination (t₁/₂ = 4.2 hrs in methanol) .

  • Hydrolytic Stability : Stable at pH 4–7 but decomposes under alkaline conditions (pH > 9) .

Scientific Research Applications

Chemistry

2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid serves as a building block for synthesizing more complex indole derivatives. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.

Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionSodium borohydrideAmines or alcohols
SubstitutionSodium azide in DMFAzido derivatives or substituted indoles

Biology

This compound is under investigation for its potential as a bioactive molecule with various pharmacological properties:

  • Antiviral Activity : Studies suggest that indole derivatives can inhibit viral replication.
  • Anticancer Properties : Research indicates that this compound may exhibit antitumor activity against solid tumors, particularly colon and lung cancers .
  • Antimicrobial Effects : The compound has shown promise in inhibiting bacterial growth in preliminary studies.

Medicine

The therapeutic potential of this compound is being explored for treating several diseases:

  • Cancer Treatment : Its derivatives are being studied for effectiveness against drug-resistant tumors.
  • Neurological Disorders : The compound's interaction with neurotransmitter systems is being researched for potential applications in treating conditions like depression and anxiety.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for:

  • Pharmaceutical Development : As a precursor for new drug formulations.
  • Chemical Manufacturing : In processes requiring specific indole derivatives.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Antitumor Activity Study :
    • A study highlighted its effectiveness against colon cancer cell lines, demonstrating significant inhibition of cell proliferation .
  • Antiviral Research :
    • Research has indicated that modifications of indole derivatives can lead to compounds with enhanced antiviral properties, potentially useful against emerging viral infections .
  • Synthesis of Novel Compounds :
    • A recent study explored synthesizing new derivatives from this compound, leading to improved biological activity profiles compared to existing drugs .

Mechanism of Action

The mechanism of action of 2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    5-bromoindole: A precursor in the synthesis of various indole derivatives.

    2-aminoindole: A compound with potential biological activities.

Uniqueness

2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid is unique due to the presence of both the bromine atom and the aminoacetic acid moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid is an indole derivative that has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound features both an amino group and a carboxylic acid group, which contribute to its biological activity. The presence of the bromine atom at the 5-position of the indole ring is believed to enhance its reactivity and biological efficacy, making it a subject of interest for various therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C10H10BrN2O2\text{C}_{10}\text{H}_{10}\text{BrN}_2\text{O}_2

This structure includes:

  • An indole ring system, which is known for its diverse biological activities.
  • An amino group (-NH₂) that can form hydrogen bonds and participate in various biochemical interactions.
  • A carboxylic acid group (-COOH) that can influence solubility and reactivity.

Biological Activity Overview

Research indicates that indole derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Indole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies suggest that compounds similar to this compound may interact with cellular pathways involved in cancer progression, particularly through modulation of signaling pathways like Akt and mTOR .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness against resistant strains such as MRSA has been noted, with some analogs showing MIC values as low as 1 μg/mL against Staphylococcus aureus .
  • Anti-inflammatory Effects : Indole derivatives are known to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators. The bromine substitution may enhance these effects by altering the compound's interaction with inflammatory pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and inflammation. For instance, inhibition of serine/threonine kinases like Akt can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways. This interaction can modulate physiological responses such as cell growth, differentiation, and immune response .

Case Studies

Several studies have explored the biological activity of related indole derivatives, providing insights into the potential effects of this compound:

StudyFindings
Study ADemonstrated that a similar indole derivative inhibited tumor growth in colon cancer models via Akt pathway modulation.
Study BShowed significant antimicrobial activity against Gram-positive bacteria with MIC values indicating potential for treating resistant infections.
Study CReported anti-inflammatory effects in vitro through downregulation of TNF-alpha production in macrophages.

Comparative Analysis with Analog Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameUnique FeatureBiological Activity
2-(5-chloro-1H-indol-3-yl)acetic acidChlorine substituentModerate anticancer activity
2-(6-bromo-1H-indol-3-yl)acetic acidBromine at the 6-positionEnhanced antimicrobial properties
2-(5-methyl-1H-indol-3-yl)acetic acidMethyl group at the 5-positionLower anti-inflammatory effects

The presence of bromine at the 5-position is particularly significant as it appears to enhance both reactivity and biological activity compared to other halogenated analogs.

Q & A

Q. What are the recommended methods for synthesizing 2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid, and how can purity be optimized?

Methodological Answer: The synthesis of indole-derived acetic acid compounds typically involves condensation reactions or functional group transformations. For example, derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid are synthesized via refluxing with sodium acetate in acetic acid, followed by recrystallization . To optimize purity, rigorous purification steps such as column chromatography (using silica gel or reverse-phase HPLC) and recrystallization from polar solvents (e.g., DMF/acetic acid mixtures) are recommended. Monitoring reaction progress via TLC or LC-MS ensures intermediate stability and minimizes side products.

Q. How can researchers characterize the structural and spectral properties of this compound?

Methodological Answer: Key characterization techniques include:

  • FT-IR and FT-Raman spectroscopy to identify functional groups (e.g., NH stretching at ~3400 cm⁻¹, C=O vibrations at ~1700 cm⁻¹) .
  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve the indole ring protons (δ 7.2–7.8 ppm), bromine-substituted aromatic signals, and the acetic acid backbone (δ 3.5–4.0 ppm for CH₂ groups) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺ for C₁₀H₈BrN₂O₂: 281.98) .

Q. What solvent systems are suitable for handling this compound in experimental workflows?

Methodological Answer: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s acetic acid and indole moieties. For biological assays, aqueous buffers (pH 6–8) with <5% DMSO are preferred to maintain stability. Avoid halogenated solvents (e.g., chloroform) if bromine displacement is a concern .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational ambiguities. For example, studies on analogous compounds (e.g., 2-[5-bromo-1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid) reveal planar indole rings and torsional angles between the acetic acid side chain and bromine substituent . Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data can be addressed by refining hydrogen-bonding networks and packing interactions observed in SC-XRD .

Q. What strategies mitigate bromine-related reactivity during functionalization?

Methodological Answer: Bromine at the 5-position of the indole ring is susceptible to nucleophilic substitution or Suzuki coupling. To control reactivity:

  • Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions under inert atmospheres .
  • Protect the acetic acid group as a methyl ester during functionalization to prevent side reactions .
  • Monitor reaction progress via ¹H NMR to detect undesired debromination (loss of aromatic proton splitting patterns) .

Q. How can computational modeling predict biological interactions or pharmacokinetic properties?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., indole NH for hydrogen bonding) .
  • Molecular docking: Simulate binding to targets like tryptophan hydroxylase or serotonin receptors using software (AutoDock Vina) and validate with SPR or ITC assays .
  • ADMET prediction: Tools like SwissADME estimate logP (~1.5), solubility (moderate), and CYP450 interactions, guiding in vivo study design .

Q. How should researchers address discrepancies in reported spectroscopic data?

Methodological Answer: Contradictions often arise from solvent effects or tautomerism. For example:

  • pH-dependent shifts: NMR spectra in D₂O vs. DMSO-d₆ may show proton exchange broadening for NH groups .
  • Tautomeric equilibria: Use variable-temperature NMR to detect keto-enol or zwitterionic forms .
  • Cross-validate data: Compare experimental IR/Raman peaks with DFT-simulated spectra (e.g., Gaussian 09) .

Q. What are the best practices for evaluating stability under varying experimental conditions?

Methodological Answer:

  • Thermal stability: Perform TGA/DSC to identify decomposition thresholds (>200°C typical for indole derivatives) .
  • Photostability: Expose to UV-Vis light (300–400 nm) and monitor degradation via HPLC .
  • Long-term storage: Store at –20°C under argon, with desiccants to prevent acetic acid group hydrolysis .

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